molecular formula C16H20N4O3S B14179008 4-{1-Amino-2-[(ethanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide CAS No. 920272-49-7

4-{1-Amino-2-[(ethanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide

Cat. No.: B14179008
CAS No.: 920272-49-7
M. Wt: 348.4 g/mol
InChI Key: QQZZVZAWYLGCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-Amino-2-[(ethanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide is a complex organic compound with the molecular formula C16H20N4O3S This compound is known for its unique structure, which includes a benzamide core linked to a pyridine ring and an ethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-Amino-2-[(ethanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide typically involves a multi-step process. One common method includes the reaction of 4-aminobenzamide with pyridine-4-carboxylic acid, followed by the introduction of the ethanesulfonyl group through a sulfonylation reaction. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{1-Amino-2-[(ethanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanesulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-{1-Amino-2-[(ethanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{1-Amino-2-[(ethanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-4-yl)pyridin-4-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

4-{1-Amino-2-[(ethanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ethanesulfonyl group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

920272-49-7

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

4-[1-amino-2-(ethylsulfonylamino)ethyl]-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C16H20N4O3S/c1-2-24(22,23)19-11-15(17)12-3-5-13(6-4-12)16(21)20-14-7-9-18-10-8-14/h3-10,15,19H,2,11,17H2,1H3,(H,18,20,21)

InChI Key

QQZZVZAWYLGCMT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NCC(C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.